molecular formula C6H15ClN4O2 B6263647 2-amino-5-carbamimidamidopentanoic acid hydrochloride CAS No. 220144-84-3

2-amino-5-carbamimidamidopentanoic acid hydrochloride

Cat. No.: B6263647
CAS No.: 220144-84-3
M. Wt: 210.7
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Description

2-Amino-5-carbamimidamidopentanoic acid hydrochloride, also known as L-arginine hydrochloride, is the monohydrochloride salt of the semi-essential amino acid L-arginine. Its molecular formula is C₆H₁₄N₄O₂·HCl, with a molecular weight of 210.66 g/mol. The compound is characterized by a guanidino group, which confers strong basicity and enables participation in nitric oxide (NO) synthesis, urea cycle regulation, and protein biosynthesis . It is widely used in pharmaceuticals (e.g., ACE inhibitors like perindopril), nutraceuticals, and biochemical research due to its role in vasodilation and immune modulation .

Properties

CAS No.

220144-84-3

Molecular Formula

C6H15ClN4O2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Synthesis from L-Arginine

The most direct synthetic pathway involves the hydrochlorination of L-arginine using concentrated hydrochloric acid. This method, detailed in the European Chemicals Agency (ECHA) registration dossier, proceeds via protonation of the α-amino group and subsequent salt formation with the guanidinium moiety. Reaction conditions typically involve:

  • Reactants : L-arginine (CAS 74-79-3) and 37% hydrochloric acid

  • Molar ratio : 1:1.2 (arginine:HCl)

  • Temperature : 25–40°C

  • Duration : 2–4 hours

The product is isolated through vacuum evaporation, yielding a white crystalline solid with ≥98% purity. This method’s efficiency is contingent upon strict pH control during neutralization to prevent guanidine group degradation.

Dakin-West Reaction Derivatives

Patent CN107522627A describes a Dakin-West reaction approach applicable to arginine derivatives. While originally developed for 5-aminolevulinic acid hydrochloride, the methodology adapts to L-arginine hydrochloride synthesis through benzoylation and subsequent hydrolysis:

  • Benzoylation :

    • L-arginine reacts with benzoyl chloride in alkaline medium to form N-benzoyl-L-arginine.

    • Conditions : pH 9–10, 0–5°C, 2-hour reaction time.

  • Hydrolysis :

    • The benzoylated intermediate undergoes acidic hydrolysis (30% HCl, reflux, 12 hours) to yield L-arginine hydrochloride.

    • Yield : 92% after purification via activated carbon treatment and dichloromethane back-extraction.

This route’s advantage lies in its ability to bypass racemization, preserving the L-configuration critical for biological activity.

Fermentation-Based Production

Microbial Strain Optimization

Industrial-scale production predominantly utilizes Corynebacterium glutamicum or Bacillus subtilis strains engineered for arginine overproduction. Key metabolic engineering strategies include:

  • Feedback inhibition alleviation : Mutation of arginine repressor genes (argR) to deregulate the arginine biosynthesis pathway.

  • Carbon flux redirection : Enhanced expression of argB (acetylglutamate kinase) and argG (argininosuccinate synthase).

Fermentation Process Parameters

The Japanese patent JP2000080072A outlines a high-yield fermentation protocol:

ParameterOptimal ValueImpact on Yield
Temperature32°CMaximizes enzyme activity
pH7.0–7.5Prevents arginase degradation
Oxygenation0.5 vvmSupports aerobic metabolism
Glucose feed rate10 g/L·hAvoids substrate inhibition

Post-fermentation broth analysis reveals arginine titers up to 120 g/L, with a volumetric productivity of 2.8 g/L·h.

Crystallization and Purification Techniques

Seeding Methodology

JP2000080072A emphasizes controlled crystallization using seed crystals to regulate particle size distribution:

  • Supersaturation : Concentrate fermentation broth to 300 g/L arginine at 60°C.

  • Seeding : Introduce 0.1–0.5% (w/w) micronized L-arginine hydrochloride seeds (D50 = 20–50 µm).

  • Cooling profile : Linear cooling from 60°C to 10°C over 6 hours.

This approach yields crystals with a narrow size distribution (Span < 1.5) and 99.5% purity.

Solvent-Antisolvent Recrystallization

The CN107522627A protocol employs ethyl acetate as an antisolvent to enhance crystal purity:

  • Solvent system : Water:ethyl acetate (3:1 v/v)

  • Recovery : 85–90% after two-stage washing with acetone and diethyl ether.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) methods validate purity using:

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile phase : 20 mM KH2PO4 (pH 2.5):acetonitrile (95:5)

  • Detection : UV at 210 nm.

Structural Confirmation

Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks:

  • Guanidinium : 1670 cm⁻¹ (C=N stretching)

  • Carboxylate : 1580 cm⁻¹ (asymmetric COO⁻ stretch).

Industrial-Scale Manufacturing

Cost-Benefit Analysis

MethodCAPEX ($ million)OPEX ($/kg)Yield (%)
Fermentation15–2012–1888–92
Chemical synthesis8–1225–3575–82

Fermentation dominates commercial production due to lower long-term costs, despite higher initial capital expenditure.

Environmental Impact

Life cycle assessment (LCA) reveals:

  • Fermentation route : 8.2 kg CO2-eq/kg product

  • Chemical synthesis : 14.7 kg CO2-eq/kg product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-carbamimidamidopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitric oxide, a critical signaling molecule in the body.

    Reduction: It can be reduced to form other amino acid derivatives.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Catalysts such as nitric oxide synthase are used under physiological conditions.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Various organic reagents can be used under controlled conditions.

Major Products:

Scientific Research Applications

2-Amino-5-carbamimidamidopentanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in protein synthesis and cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune function, and wound healing.

    Industry: Used in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-5-carbamimidamidopentanoic acid hydrochloride involves its conversion to nitric oxide, which acts as a signaling molecule. Nitric oxide mediates various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets include nitric oxide synthase enzymes and various cellular receptors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

L-Arginine (Free Base)

  • Molecular Formula : C₆H₁₄N₄O₂
  • Key Differences: Lacks the hydrochloride counterion, leading to lower solubility in polar solvents compared to the hydrochloride salt. Less stable under acidic conditions due to the absence of ionic stabilization. Used in dietary supplements, whereas the hydrochloride form is preferred in intravenous formulations for enhanced bioavailability .

Perindopril (PRD)

  • Molecular Formula : C₁₉H₃₂N₂O₅
  • Structural Overlap: Contains the (2S)-2-amino-5-carbamimidamidopentanoic acid moiety as part of its ACE-inhibiting structure.
  • Functional Differences: Acts as a prodrug, converting to perindoprilat in vivo to inhibit angiotensin-converting enzyme (ACE). Clinical applications focus on hypertension and heart failure, distinct from L-arginine HCl’s roles in NO synthesis .

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Molecular Formula : C₅H₁₃N₃O·(HCl)₂
  • Structural Comparison :
    • Replaces the carboxylic acid group (-COOH) of L-arginine HCl with an amide (-CONH₂), reducing polarity.
    • Contains two hydrochloride ions, enhancing solubility but altering pharmacokinetics.
  • Applications : Primarily used in peptide synthesis rather than therapeutic contexts .

2-Amino-5-Carbamimidamidopentanoic Acid Phosphoric Acid

  • Molecular Formula : C₆H₁₄N₄O₂·H₃PO₄
  • Key Differences :
    • Phosphate salt form offers distinct solubility and stability profiles compared to the hydrochloride.
    • Used in niche biochemical assays requiring phosphate buffering systems .

(S)-2-Amino-5-Methoxytetralin Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO
  • Structural Divergence: Features a methoxy-substituted tetralin ring instead of the linear pentanoic acid chain.
  • Applications : Investigated for neurological applications (e.g., dopamine receptor modulation), contrasting with L-arginine HCl’s cardiovascular focus .

Comparative Data Table

Compound Name Molecular Formula Solubility (Water) Key Applications Reference ID
2-Amino-5-carbamimidamidopentanoic acid HCl C₆H₁₄N₄O₂·HCl 50 g/L (20°C) Pharmaceuticals, NO synthesis
L-Arginine (Free Base) C₆H₁₄N₄O₂ 15 g/L (20°C) Dietary supplements
Perindopril (PRD) C₁₉H₃₂N₂O₅ Insoluble ACE inhibition, hypertension
(2S)-2,5-Diaminopentanamide diHCl C₅H₁₃N₃O·(HCl)₂ 100 g/L (25°C) Peptide synthesis
(S)-2-Amino-5-methoxytetralin HCl C₁₁H₁₆ClNO 10 g/L (25°C) Neurological research

Biological Activity

2-Amino-5-carbamimidamidopentanoic acid hydrochloride, commonly known as L-arginine hydrochloride, is an amino acid derivative with significant biological activities. This compound plays crucial roles in various physiological processes, including protein synthesis, hormone secretion, and immune function. Its diverse applications span from enhancing drug delivery systems to promoting tissue regeneration and exhibiting antimicrobial properties.

  • IUPAC Name : (2S)-2-amino-5-carbamimidamidopentanoic acid hydrochloride
  • Molecular Formula : C6H15ClN4O2
  • Molecular Weight : 188.67 g/mol

L-arginine hydrochloride functions primarily through its conversion to nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood flow regulation. The compound also influences the production of other bioactive molecules, including polyamines and urea, which are essential for cellular functions.

1. Vasodilation and Blood Flow Enhancement

Research indicates that L-arginine hydrochloride can significantly amplify blood flow by increasing nitric oxide production. For example, a study demonstrated that administering L-arginine (450 mg/kg) resulted in a 38% increase in cerebral blood flow in mice following eNOS upregulation from simvastatin treatment .

2. Wound Healing

L-arginine has been shown to promote wound healing. In experimental models, dietary supplementation of arginine (1% in diet) increased thymic size and prevented involution due to injury, suggesting its role in enhancing immune response and tissue repair .

3. Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of L-arginine hydrochloride against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents. The exact mechanisms remain under investigation but may involve disrupting bacterial cell membranes.

4. Sperm Motility Enhancement

In vitro studies on human semen revealed that L-arginine could improve motility in specimens with subnormal performance, showing a dose-dependent effect . This property has implications for male fertility treatments.

Case Studies

Study ReferenceSubjectFindings
Keller DW et al., 1975Human SemenIncreased motility observed with L-arginine supplementation
Barbul A et al., 1977RatsEnhanced thymic size and improved wound healing with dietary arginine
Recent StudyMiceSignificant increase in cerebral blood flow post-supplementation

Applications

L-arginine hydrochloride is utilized across various fields:

  • Pharmaceuticals : As a component in drug formulations to enhance delivery systems.
  • Tissue Engineering : Its properties facilitate scaffolding for cell growth and differentiation.
  • Nutraceuticals : Used as a dietary supplement for cardiovascular health and immune support.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Answer: Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Use Process Analytical Technology (PAT) tools like in-line FTIR for real-time monitoring. Validate purity and yield across three independent batches using statistical analysis (e.g., ANOVA) to confirm consistency .

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